
Desmethyl Sibutramine-d6, Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl Sibutramine-d6, Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Desmethyl Sibutramine, which is an active metabolite of Sibutramine, a drug previously used for weight loss. The compound is often utilized in analytical and bioanalytical studies due to its labeled isotopes, which help in tracing and quantifying the compound in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Sibutramine-d6, Hydrochloride involves the deuteration of Desmethyl Sibutramine. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the Desmethyl Sibutramine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated Desmethyl Sibutramine is then reacted with hydrochloric acid to form the hydrochloride salt. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using industrial-scale reactors for the deuteration process.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures
Análisis De Reacciones Químicas
Types of Reactions
Desmethyl Sibutramine-d6, Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Sibutramine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sibutramine.
Substitution: Various substituted amine derivatives
Aplicaciones Científicas De Investigación
Desmethyl Sibutramine-d6, Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Sibutramine and its metabolites.
Biology: Employed in metabolic studies to trace the biotransformation of Sibutramine in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development and validation of analytical methods for quality control of pharmaceutical products
Mecanismo De Acción
Desmethyl Sibutramine-d6, Hydrochloride, like its parent compound Sibutramine, acts as a serotonin-norepinephrine reuptake inhibitor. It increases the levels of serotonin and norepinephrine in the synaptic cleft by inhibiting their reuptake into the presynaptic neuron. This action enhances satiety and reduces appetite, which was the basis for its use in weight loss treatments .
Comparación Con Compuestos Similares
Similar Compounds
Sibutramine: The parent compound, used for weight loss.
Desmethyl Sibutramine: The non-deuterated form of Desmethyl Sibutramine-d6.
N,N-Didemethyl Sibutramine: Another metabolite of Sibutramine with similar properties
Uniqueness
Desmethyl Sibutramine-d6, Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracing and quantification in research applications. This feature makes it particularly valuable in studies requiring high sensitivity and specificity .
Propiedades
Número CAS |
1189935-32-7 |
|---|---|
Fórmula molecular |
C16H25Cl2N |
Peso molecular |
308.32 |
Nombre IUPAC |
1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/i4D2,9D2,10D2; |
Clave InChI |
OUVFHVJVFLFXPQ-ODNNWHACSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl |
Sinónimos |
1-(4-Chlorophenyl)-N-methyl-α-(2-methylpropyl)-cyclobutanemethanamine-d6 Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


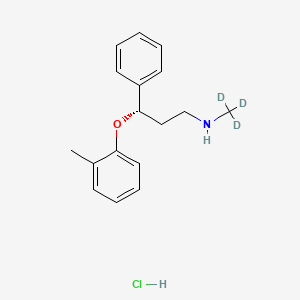

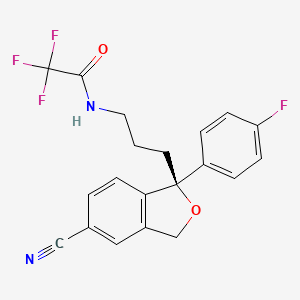
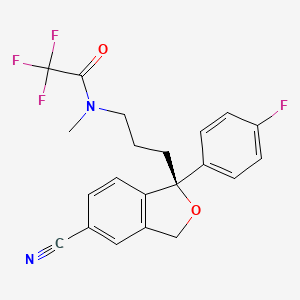
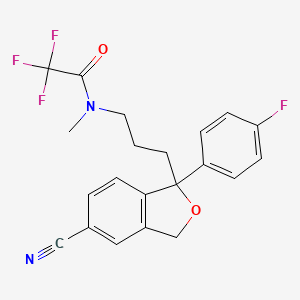
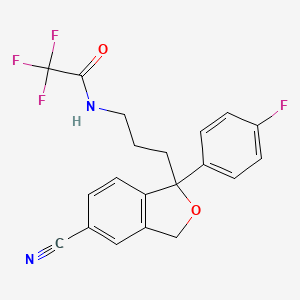
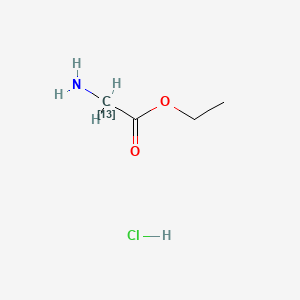
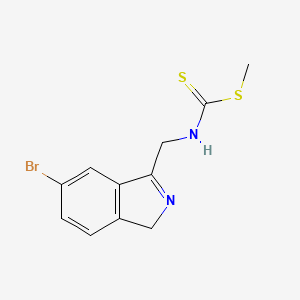
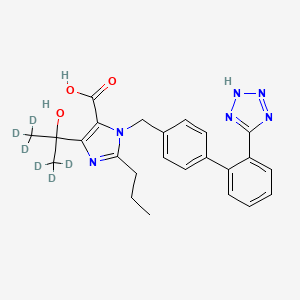
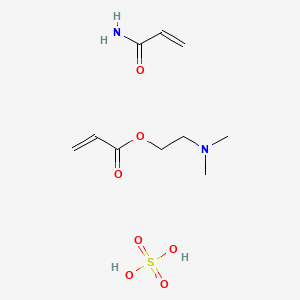
![3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one](/img/structure/B562577.png)
